N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide

Medicinal chemistry Structure–activity relationship Linker optimization

N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide (CAS 1574307-58-6; molecular formula C19H18ClN7O; molecular weight 395.8 g/mol) is a synthetic small molecule that integrates three pharmacophoric elements—benzimidazole, 4-chlorophenyl, and tetrazole—within a butanamide scaffold. The compound is catalogued in chemical supplier databases as a research-grade building block for medicinal chemistry and drug discovery applications.

Molecular Formula C19H18ClN7O
Molecular Weight 395.8 g/mol
Cat. No. B12161409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide
Molecular FormulaC19H18ClN7O
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18ClN7O/c20-15-7-5-13(6-8-15)14(11-27-12-22-25-26-27)9-19(28)21-10-18-23-16-3-1-2-4-17(16)24-18/h1-8,12,14H,9-11H2,(H,21,28)(H,23,24)
InChIKeyDDBHWZTVFJONAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide: Core Identity and Structural Classification for Procurement Decisions


N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide (CAS 1574307-58-6; molecular formula C19H18ClN7O; molecular weight 395.8 g/mol) is a synthetic small molecule that integrates three pharmacophoric elements—benzimidazole, 4-chlorophenyl, and tetrazole—within a butanamide scaffold . The compound is catalogued in chemical supplier databases as a research-grade building block for medicinal chemistry and drug discovery applications . Its structural architecture places it within a broader class of benzimidazole-tetrazole hybrids that have been investigated for angiotensin II receptor antagonism, kinase inhibition, and antimicrobial activity .

Why N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide Cannot Be Replaced by Close Structural Analogs in Research Protocols


Substituting this compound with a structurally similar benzimidazole-tetrazole hybrid—such as an analog bearing a propyl linker instead of the methylene bridge, or a benzamide core instead of the butanamide scaffold—introduces substantial changes in molecular geometry, hydrogen-bonding capacity, and conformational flexibility that are not predictable from structural similarity alone . The precise spacing between the benzimidazole N–H donor and the tetrazole ring, dictated by the butanamide chain bearing a chiral 3-(4-chlorophenyl) substituent, creates a unique three-dimensional pharmacophore that cannot be replicated by analogs with longer or shorter linkers . Even in the absence of published head-to-head bioactivity data, the combinatorial nature of this scaffold—where each moiety contributes to target recognition—means that generic replacement without experimental validation carries a high risk of altered potency, selectivity, or physicochemical properties .

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide Against Comparators


Structural Uniqueness: Methylene-Bridged Benzimidazole vs. Propyl-Linked Analog

The target compound features a single methylene (–CH2–) bridge between the benzimidazole C-2 position and the amide nitrogen, whereas the closest commercially catalogued analog, N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide, incorporates a three-carbon propyl linker . This difference reduces the molecular weight from 423.9 g/mol (propyl analog) to 395.8 g/mol (target) and shortens the distance between the benzimidazole and the amide carbonyl by approximately two methylene units (~2.5 Å in extended conformation), which is expected to alter both target-binding geometry and physicochemical properties .

Medicinal chemistry Structure–activity relationship Linker optimization

Scaffold Differentiation: Butanamide Core vs. Benzamide Core

A closely catalogued analog, N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide (CAS 1401592-30-0; MW 353.76 g/mol), replaces the butanamide chain bearing a 3-(4-chlorophenyl) group with a benzamide core where the tetrazole and chloro substituents are directly attached to the aromatic ring . This substitution eliminates the chiral center present in the target compound and drastically alters the spatial relationship between the tetrazole and the 4-chlorophenyl group. Published structure–activity relationship (SAR) studies on related benzimidazole-tetrazole series indicate that the position and orientation of the acidic tetrazole moiety relative to the lipophilic chlorophenyl group critically determine receptor subtype selectivity and binding affinity .

Medicinal chemistry Scaffold hopping Bioisosterism

Tetrazole Regioisomerism: N1-Tetrazole vs. N2-Tetrazole and Carboxylic Acid Bioisosteres

The target compound contains a tetrazole moiety attached at the N-1 position, a feature shared with several clinically validated angiotensin II AT1 receptor antagonists (e.g., losartan, candesartan). Published SAR from the benzimidazole angiotensin II antagonist series demonstrates that replacing the tetrazole with a carboxylic acid bioisostere typically reduces AT1 binding affinity by 10- to 100-fold, while shifting the tetrazole from N-1 to N-2 linkage can reduce potency by more than 30-fold . Although no IC50 or Ki data are publicly available for the target compound itself, its N1-tetrazole placement conforms to the optimal pharmacophore model established for this target class .

Bioisosterism Angiotensin II receptor Drug design

Chirality-Driven Differentiation: Racemic vs. Enantiopure Forms

The 3-(4-chlorophenyl)butanamide portion of the target compound contains a single chiral center at the carbon bearing the 4-chlorophenyl substituent. The compound is catalogued without specified stereochemistry, implying it is supplied as a racemate . In contrast, several analogs in the broader benzimidazole-tetrazole series have been resolved into enantiopure forms, and enantioselective differences in target binding have been documented: for example, the (S)-enantiomer of the related AT1 antagonist losartan carboxylic acid (EXP-3174) displays approximately 10-fold higher affinity than the (R)-enantiomer . Researchers requiring enantiopure material for stereospecific SAR studies must verify the enantiomeric composition of the supplied compound or commission chiral separation.

Stereochemistry Enantioselectivity Chiral resolution

Note on Direct Comparative Bioactivity Data Limitations

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (as of May 2026) did not identify any publicly available, quantitative bioactivity data (IC50, Ki, EC50, MIC, etc.) for N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide . Furthermore, no peer-reviewed head-to-head comparison study between this compound and a named comparator has been published. This absence of data means that procurement decisions cannot currently be guided by experimentally verified differential potency, selectivity, or pharmacokinetic parameters. The evidence provided in this guide is limited to structural and class-level inference .

Data transparency Procurement risk Assay validation

Recommended Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide Based on Structural Evidence


Fragment-Based and Structure-Guided Lead Optimization Campaigns Requiring a Compact Tetrazole-Benzimidazole Pharmacophore

The compound's methylene-bridged benzimidazole-tetrazole scaffold offers a compact, low-molecular-weight (395.8 Da) starting point for medicinal chemistry optimization. The short linker minimizes conformational flexibility relative to propyl-linked analogs, potentially reducing entropic binding penalties . This scaffold is suitable for fragment-growth strategies targeting enzymes or receptors where an acidic tetrazole moiety is a known pharmacophoric requirement, such as angiotensin II receptors or metalloproteases . The presence of a chiral center further allows exploration of stereospecific interactions in the lead optimization phase.

Combinatorial Library Design Exploring Tetrazole Bioisostere Space

Because the N1-tetrazole configuration in this compound conforms to the optimal acidic pharmacophore geometry established by clinically validated AT1 receptor antagonists , it can serve as a reference scaffold in combinatorial libraries designed to explore tetrazole bioisostere replacements. The 4-chlorophenyl group provides a convenient synthetic handle for further derivatization via cross-coupling reactions, while the butanamide linker allows systematic variation of substitution patterns without altering the core tetrazole-benzimidazole geometry .

Stereochemical SAR Studies Using Racemic and Resolved Forms

Supplied as a racemate, the compound provides a starting point for enantioselective SAR investigations. Researchers can commission chiral resolution and compare the activity of isolated enantiomers against the racemate, a workflow that is well-precedented for tetrazole-bearing GPCR ligands where enantioselectivity can exceed 10-fold . This application is particularly relevant for programs where the biological target possesses a chiral binding pocket, such as certain G protein-coupled receptors or kinases.

Negative Control or Tool Compound in Assays Validating Tetrazole-Dependent Binding

In the absence of published bioactivity data, the compound may be deployed as a tool for assay development once its activity profile is internally characterized. Its structural features—particularly the N1-tetrazole and the 4-chlorophenyl group—make it suitable as a positive or negative control in binding assays designed to probe the tetrazole-dependence of ligand–target interactions. Researchers should verify activity in their specific assay system before relying on this compound as a control .

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.